molecular formula C17H30ClNO B2628341 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride CAS No. 473445-47-5

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride

Cat. No.: B2628341
CAS No.: 473445-47-5
M. Wt: 299.88
InChI Key: PAMPDCWQKHBEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride is a morpholine derivative featuring a dimethyladamantylmethyl substituent. Morpholine, a six-membered heterocyclic amine, is modified here with a bulky, lipophilic adamantane-based group. The adamantane cage structure (C10H16) is substituted with methyl groups at the 3- and 5-positions, enhancing steric bulk and hydrophobicity. The hydrochloride salt improves solubility in polar solvents, a common strategy for enhancing bioavailability in pharmaceutical intermediates.

Properties

IUPAC Name

4-[(3,5-dimethyl-1-adamantyl)methyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-15-7-14-8-16(2,10-15)12-17(9-14,11-15)13-18-3-5-19-6-4-18;/h14H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMPDCWQKHBEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN4CCOCC4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of adamantane with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to obtain the desired adamantane derivative.

    Morpholine Introduction: The next step involves the reaction of the adamantane derivative with morpholine under basic conditions to form the final product.

    Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst to modify the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated adamantane derivatives.

    Reduction: Reduced adamantane derivatives with modified functional groups.

    Substitution: Substituted morpholine or adamantane derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of morpholine compounds exhibit significant antimicrobial activities. 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride has been studied for its efficacy against a range of pathogens. For instance, studies have shown that similar morpholine derivatives demonstrate moderate to good activity against bacteria and fungi, suggesting that this compound may also possess comparable properties .

Antioxidant Activity

The antioxidant capabilities of morpholine derivatives are noteworthy. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and chelate metal ions, which can mitigate oxidative stress in biological systems. This antioxidant activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for modifications that can enhance efficacy and selectivity against specific diseases. Research into adamantane-type compounds has shown promise in developing new therapeutic agents for conditions like diabetes and cancer .

Synthesis of Novel Compounds

This compound serves as a versatile building block in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of new derivatives with potentially enhanced biological activities or novel properties .

Polymer Chemistry

Morpholine derivatives have applications in polymer science due to their ability to act as monomers or cross-linking agents in polymer synthesis. The incorporation of adamantane moieties can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced material applications .

Water Treatment

Compounds similar to this compound have been explored for use in water treatment processes, where they can function as flocculants or coagulants due to their surface-active properties .

Case Studies

Study ReferenceApplication AreaFindings
Gürsoy-Kol et al., 2016Antioxidant ActivityDemonstrated significant metal chelation and free radical scavenging capabilities by morpholine derivatives .
MDPI Study, 2010Antimicrobial ActivityIdentified moderate antimicrobial effects against various pathogens for related compounds .
Patent ResearchDrug DevelopmentHighlighted the potential of adamantane-based compounds in treating metabolic disorders such as diabetes .

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins or enzymes. The morpholine moiety can interact with various receptors or ion channels, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs identified from the evidence include:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Features
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride Morpholine 3,5-Dimethyladamantylmethyl ~400 (estimated) High lipophilicity, rigid adamantane cage
4-(2-Chloroethyl)morpholine hydrochloride () Morpholine 2-Chloroethyl ~168 (estimated) Flexible substituent, polar chloro group
4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine () Morpholine Thienopyrimidine-pyridyl 388.49 Aromatic, planar substituent; potential π-π interactions
2-(3-Bromophenyl)-2-methylmorpholine () Morpholine 3-Bromophenyl, methyl ~257 (estimated) Aromatic bromophenyl group; moderate steric bulk

Key Observations :

  • The adamantyl group in the target compound confers exceptional rigidity and lipophilicity , contrasting with the flexible chloroethyl group in 4-(2-chloroethyl)morpholine hydrochloride .
  • Compared to aromatic substituents (e.g., thienopyrimidine in ), the adamantane cage may reduce solubility but enhance metabolic stability due to decreased enzymatic accessibility .

Physicochemical Properties

Property Target Compound 4-(2-Chloroethyl)morpholine HCl Thienopyrimidine-Morpholine ()
Lipophilicity (LogP) High (adamantane) Moderate (chloroethyl) Moderate (aromatic substituent)
Aqueous Solubility Low (hydrochloride mitigates) High (polar chloro group) Low (bulky aromatic group)
Molecular Weight ~400 ~168 388.49

Insights :

  • The hydrochloride salt in the target compound improves solubility compared to neutral adamantane derivatives but remains less soluble than smaller morpholine salts like 4-(2-chloroethyl)morpholine hydrochloride .
  • The thienopyrimidine-substituted morpholine () has comparable molecular weight but distinct solubility profiles due to aromaticity .

Biological Activity

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, emphasizing its pharmacological significance.

Synthesis

The synthesis of this compound involves the reaction of morpholine with an adamantyl derivative. The resultant compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure.

Antioxidant Activity

Research indicates that morpholine derivatives exhibit significant antioxidant properties. For example, compounds similar to this compound have shown high metal chelation abilities and free radical scavenging activities. In one study, various morpholine derivatives were evaluated for their antioxidant capacities using assays such as DPPH and iron binding tests, demonstrating promising results in reducing oxidative stress markers .

Anti-inflammatory and Analgesic Properties

Compounds containing the adamantyl moiety have been reported to possess anti-inflammatory and analgesic activities. Specifically, studies on related compounds have shown dose-dependent anti-inflammatory effects in models of carrageenan-induced paw edema in rats. This suggests that this compound may also exhibit similar therapeutic effects .

Antimicrobial Activity

The antimicrobial activity of morpholine derivatives has been extensively studied. For instance, certain derivatives have demonstrated effectiveness against various pathogens, including fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL against dermatophytes such as Microsporum gypseum and Trichophyton mentagrophytes, indicating strong antifungal properties .

Study on Antioxidant Capacity

A study conducted by Gürsoy-Kol et al. synthesized several morpholine-based compounds and evaluated their antioxidant activity through multiple assays. The results indicated that these compounds exhibited significant metal chelating effects and free radical scavenging capabilities, contributing to their potential use in therapeutic applications targeting oxidative stress-related diseases .

Study on Anti-inflammatory Effects

In a comparative study of various adamantane derivatives, it was found that those with morpholine substitutions displayed enhanced anti-inflammatory effects in animal models. This suggests that the incorporation of the morpholine ring may enhance the pharmacological profile of adamantane-based drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine HClAntioxidantN/A
Adamantane-derived morpholinesAnti-inflammatoryN/A
Morpholine derivativesAntifungal<10
Mannich bases containing morpholineAntimicrobial4 - 8

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Answer: Synthesis of morpholine derivatives often employs transition metal-catalyzed amination or alkylation reactions. For example, nickel-catalyzed coupling (e.g., with aryl chlorides) is a validated approach for constructing morpholine frameworks . However, the adamantyl group’s steric bulk requires tailored conditions, such as using bulky ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride) to stabilize intermediates. Reaction optimization should include screening solvents (e.g., 2-methyltetrahydrofuran for improved solubility) and bases (e.g., sodium tert-butoxide) to enhance efficiency. Post-synthesis, purification via column chromatography (silica gel, hexanes/ethyl acetate) is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, particularly when monitoring residual solvents or unreacted precursors. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the adamantyl-morpholine linkage and methyl group positions. Mass spectrometry (LC-MS) can validate molecular weight and detect trace impurities. Regulatory guidelines (e.g., sulfated ash testing, loss on drying) should be applied to ensure compliance with pharmacopeial standards .

Q. How can researchers address solubility challenges during in vitro assays, given the compound’s hydrophobic adamantyl group?

  • Answer: The adamantyl group’s hydrophobicity necessitates solvent optimization. Aqueous solubility can be improved using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based solubilizing agents. LogD calculations (e.g., pH 7.4) from structurally related compounds (e.g., 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride, LogD ~0.09 at pH 7.4) suggest that buffered solutions near physiological pH may enhance dissolution . Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation.

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying process-related impurities in this compound?

  • Answer: Impurity profiling requires LC-MS/MS with reference standards (e.g., EP/Pharmaceutical-grade impurities like methyl 4-methyl-3-thiophenecarboxylate derivatives). For example, Impurity E(EP) and F(EP) in related morpholine salts are monitored using retention time alignment and ion fragmentation patterns . Accelerated stability studies (e.g., 40°C/75% RH) can reveal degradation pathways, while quantum mechanical modeling predicts impurity formation mechanisms.

Q. How can researchers resolve contradictory data in mechanistic studies of the compound’s synthetic pathway?

  • Answer: Discrepancies in reaction outcomes (e.g., variable yields) often stem from ligand-metal coordination dynamics or moisture sensitivity. Advanced techniques include in situ IR spectroscopy to track intermediate formation and density functional theory (DFT) calculations to model transition states. Kinetic isotope effect (KIE) studies or deuterium labeling of the adamantyl group may clarify rate-determining steps .

Q. What experimental design considerations are critical for evaluating the compound’s biological activity while minimizing assay interference?

  • Answer: The adamantyl group may nonspecifically bind to lipid membranes or proteins. Controls should include:

  • Counter-screens: Assess activity against structurally related adamantane derivatives.
  • Cytotoxicity assays: Use MTT or resazurin-based methods to differentiate target-specific effects from general toxicity.
  • Vehicle controls: Account for solvent effects (e.g., DMSO concentration ≤0.1%).
    Methodological rigor aligns with hazard assessment frameworks, such as ACS guidelines for risk mitigation in biochemical assays .

Q. How can researchers integrate computational and experimental data to predict the compound’s pharmacokinetic (PK) properties?

  • Answer: Combine molecular dynamics simulations (e.g., logP, polar surface area) with in vitro ADME assays. For instance, Caco-2 cell permeability studies can validate computational predictions of intestinal absorption. Microsomal stability assays (human liver microsomes) paired with cytochrome P450 inhibition screening provide insight into metabolic clearance. Structural analogs (e.g., aminopterin derivatives) offer precedents for modeling plasma protein binding .

Methodological Resources

  • Reference Standards: EP/Pharmaceutical-grade impurities (e.g., 100mg batches) for LC-MS calibration .
  • Safety Protocols: Hazard assessments per ACS guidelines, including handling of nickel catalysts and chlorinated solvents .
  • Data Interpretation: Statistical tools (e.g., PCA for impurity clustering) and software (Gaussian for DFT, Schrödinger Suite for PK modeling).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.